molecular formula C13H10ClNO3 B6391973 6-(3-Chloro-4-methoxyphenyl)picolinic acid CAS No. 479225-18-8

6-(3-Chloro-4-methoxyphenyl)picolinic acid

Cat. No.: B6391973
CAS No.: 479225-18-8
M. Wt: 263.67 g/mol
InChI Key: VSMBTFOCAJDGQC-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)picolinic acid is a synthetic compound belonging to the class of picolinic acids. It has the chemical formula C13H10ClNO3 and a molecular weight of 263.68 . This compound is characterized by the presence of a picolinic acid core substituted with a 3-chloro-4-methoxyphenyl group. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methoxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloro-4-methoxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other picolinic acid derivatives, it has a 3-chloro-4-methoxyphenyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-6-5-8(7-9(12)14)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBTFOCAJDGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207383
Record name 6-(3-Chloro-4-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479225-18-8
Record name 6-(3-Chloro-4-methoxyphenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479225-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chloro-4-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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